molecular formula C20H20N2O2S2 B2483873 3-((4-methoxyphenyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)propanamide CAS No. 922964-09-8

3-((4-methoxyphenyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)propanamide

Cat. No.: B2483873
CAS No.: 922964-09-8
M. Wt: 384.51
InChI Key: JYYLPHUXRFIFDQ-UHFFFAOYSA-N
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Description

3-((4-methoxyphenyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thioether linkage, a methoxy group, and a thiazole ring, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-methoxyphenyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Thioether Formation: The methoxyphenyl thioether can be formed by reacting 4-methoxythiophenol with an appropriate alkyl halide under basic conditions.

    Amide Bond Formation: The final step involves coupling the thiazole derivative with the methoxyphenyl thioether using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group in 3-((4-methoxyphenyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)propanamide can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under appropriate conditions to modify the thiazole ring or the amide bond.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Sulfoxides and Sulfones: Formed from the oxidation of the thioether group.

    Reduced Derivatives: Products of the reduction of the thiazole ring or amide bond.

    Substituted Derivatives: Products of nucleophilic aromatic substitution reactions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-((4-methoxyphenyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)propanamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thiazole ring and methoxyphenyl thioether moiety may play a role in binding to biological targets, potentially inhibiting enzymes or interacting with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    3-((4-methoxyphenyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide: Similar structure with an acetamide group instead of a propanamide group.

    3-((4-methoxyphenyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)butanamide: Similar structure with a butanamide group instead of a propanamide group.

Uniqueness

3-((4-methoxyphenyl)thio)-N-(4-(p-tolyl)thiazol-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the thiazole ring and methoxyphenyl thioether moiety differentiates it from other similar compounds and may contribute to its unique interactions with molecular targets.

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfanyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c1-14-3-5-15(6-4-14)18-13-26-20(21-18)22-19(23)11-12-25-17-9-7-16(24-2)8-10-17/h3-10,13H,11-12H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYLPHUXRFIFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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